
1,4-Dimethylpyrazole
Overview
Description
1,4-Dimethylpyrazole is an organic compound with the chemical formula C5H8N2. It is a heterocyclic aromatic compound characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2, and two methyl groups at positions 1 and 4. This compound is known for its aromatic properties and is used in various fields, including organic synthesis and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethylpyrazole can be synthesized through several methods. One common method involves the methylation of pyrazole using methylating agents such as methyl iodide or methyl bromide in the presence of a base like potassium carbonate. The reaction typically occurs under reflux conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the reaction of pyrazole with methylating agents under controlled conditions. The process involves the use of large-scale reactors and precise temperature control to ensure high yield and purity of the product .
Chemical Reactions Analysis
Nucleophilic Substitution at Position 5
The 5-position of 1,4-dimethylpyrazole exhibits reactivity toward organometallic reagents. For example:
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Lithiation and Borylation : Deprotonation with n-BuLi at −78°C generates a lithium intermediate, which reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield 1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (yield: 45–73%) . This intermediate is critical for Suzuki–Miyaura cross-coupling reactions.
Reagent | Product | Yield | Reference |
---|---|---|---|
n-BuLi, 2-isopropoxy-dioxaborolane | Boronic ester derivative | 45–73% |
Halogenation
While direct halogenation of this compound is less common, derivatives like 3-bromo-1,4-dimethyl-1H-pyrazole undergo nucleophilic substitution. The bromine atom can be replaced by amines or thiols under mild conditions.
Methyl Group Oxidation
Methyl substituents on the pyrazole ring can be oxidized to carboxylic acids under catalytic conditions:
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Cobalt-Catalyzed Oxidation : Using Co(OAc)₂, Mn(OAc)₂, and KBr in acetic acid under O₂, 3,5-dichloro-1,4-dimethylpyrazole is oxidized to 3,5-dichloro-1-methylpyrazole-4-carboxylic acid (>95% yield) . Though demonstrated on a dichloro analog, this suggests potential for similar reactivity in this compound under tailored conditions.
Conditions | Product | Yield |
---|---|---|
Co(OAc)₂, Mn(OAc)₂, KBr, O₂, 70°C | Carboxylic acid derivative | >95% |
Ring Oxidation
Pyrazole rings are generally resistant to oxidation, but strong oxidants like KMnO₄ may degrade the ring under harsh conditions.
Alkylation and Acylation
The nitrogen atoms in the pyrazole ring can participate in alkylation and acylation:
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Methylation : Reaction with methyl iodide (MeI) in THF at 0°C yields quaternized ammonium salts .
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Acylation : Reacts with acyl chlorides or anhydrides to form N-acylated derivatives, though steric hindrance from methyl groups may limit reactivity at N-1 and N-2 positions.
Stability and Handling
Scientific Research Applications
Nitrification Inhibition in Agriculture
Role as a Nitrification Inhibitor
1,4-Dimethylpyrazole is primarily recognized for its effectiveness as a nitrification inhibitor. It functions by slowing down the conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻), thereby reducing nitrogen losses through leaching and denitrification. This property is crucial for improving nitrogen use efficiency (NUE) in agricultural systems, which can lead to enhanced crop yields and reduced environmental impacts.
Effectiveness Across Soil Types
A study conducted across six different soil types revealed that the efficacy of DMP varies significantly based on soil physicochemical properties and microbial communities. The ammonium retention rates and net nitrification rates were measured, showing that DMP could reduce N₂O emissions by up to 82.51% in some soils while having negligible effects in others .
Table 1: Efficacy of DMP Across Different Soil Types
Soil Type | NH₄⁺ Retention Rate (%) | N₂O Emission Reduction (%) |
---|---|---|
Alkaline Soil | 65.37 | 82.51 |
Acidic Soil | -71.15 | 7.93 |
Loamy Soil | 50.00 | 45.00 |
Sandy Soil | 30.00 | 38.00 |
Impact on Crop Quality
In fruit production, applying DMP during critical growth stages has shown to improve fruit quality by reducing nitrogen losses while maintaining yield levels. For example, a controlled study demonstrated that applying 1 mg of DMP per kg of soil during the later stages of fruit expansion effectively decreased nitrogen losses and improved fruit anthocyanin content without adversely affecting yield .
Broader Applications in Life Sciences
Beyond its agricultural applications, this compound serves as an intermediate in the synthesis of various chemical compounds used in life sciences and crop protection agents . Its structural properties allow it to be utilized in developing new fungicides and herbicides, expanding its utility beyond just nitrification inhibition.
Mechanism of Action
The mechanism of action of 1,4-Dimethylpyrazole involves its interaction with specific molecular targets. For example, as a nitrification inhibitor, it targets the ammonia monooxygenase enzyme in nitrifying bacteria, inhibiting the oxidation of ammonia to nitrite. This inhibition is thought to be mediated by the chelation of copper ions required for the enzyme’s activity .
Comparison with Similar Compounds
1,4-Dimethylpyrazole can be compared with other similar compounds such as:
3,4-Dimethylpyrazole: Similar structure but different substitution pattern, leading to different chemical properties and reactivity.
1,3-Dimethylpyrazole: Another isomer with different substitution positions, affecting its chemical behavior.
1,2,3-Triazoles: A different class of heterocycles with similar applications as nitrification inhibitors but different structural features
This compound stands out due to its specific substitution pattern, which imparts unique reactivity and applications in various fields.
Biological Activity
1,4-Dimethylpyrazole (DMP) is a compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including agriculture and medicine. This article explores the biological activity of DMP, focusing on its mechanisms of action, biochemical properties, and relevant research findings.
Chemical Structure and Properties
This compound is an aromatic amine characterized by its pyrazole ring structure, which consists of two adjacent nitrogen atoms. This unique structure contributes to its biological activity and makes it a valuable intermediate in the synthesis of various chemical compounds.
DMP is primarily known for its role as a nitrification inhibitor. It functions by inhibiting the enzyme ammonia monooxygenase (AMO), which is crucial for the first step of ammonia oxidation in nitrifying bacteria. By disrupting this process, DMP effectively reduces nitrous oxide (N2O) emissions from agricultural soils, enhancing nitrogen use efficiency (NUE) and potentially improving crop yields .
Biological Activities
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Antimicrobial Properties :
- DMP has been studied for its antimicrobial and antifungal properties. Research indicates that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. In vitro studies have shown that certain derivatives of pyrazole compounds demonstrate antibacterial effects comparable to standard antibiotics .
- Antitumor Activity :
- Nitrification Inhibition :
Case Studies
- Study on Antibacterial Activity : A recent study synthesized a series of pyrazole derivatives and evaluated their antibacterial activity against E. coli, S. aureus, and other pathogens. Compounds with specific substitutions on the pyrazole ring exhibited enhanced antibacterial properties, highlighting the importance of structural modifications for activity improvement .
- Nitrification Inhibition Field Trials : Field trials applying DMP showed a reduction in N2O emissions ranging from 38% to 75% depending on soil type and treatment conditions. This variability underscores the importance of understanding environmental factors influencing DMP's efficacy as a nitrification inhibitor .
The biochemical properties of DMP include:
- Stability : DMP remains stable at room temperature, which is advantageous for agricultural applications.
- Solubility : It is soluble in water, facilitating its application in soil treatments.
Comparative Analysis
Q & A
Q. Basic: What are the key physicochemical properties of 1,4-Dimethylpyrazole critical for laboratory handling and storage?
Answer:
this compound (CAS 1072-68-0) is a colorless liquid with a molecular formula of C₅H₈N₂ (MW: 96.13 g/mol). Key properties include:
- Boiling Point : 145.6°C at 760 mmHg .
- Density : 0.98 g/cm³ .
- Flash Point : 41.9°C .
- Vapor Pressure : 6.09 mmHg at 25°C .
- Storage : Stable at room temperature in sealed containers .
Handling Recommendations : Use fume hoods for volatile handling due to low flash point. Monitor vapor exposure using OSHA-compliant methods.
Q. Basic: What synthetic methodologies are reported for this compound in academic research?
Answer :
While direct synthesis protocols for this compound are scarce in the provided evidence, pyrazole derivatives are typically synthesized via:
Cyclization Reactions : Hydrazine derivatives refluxed with diketones or keto-esters in solvents like 1,4-dioxane or DMF .
Functionalization : Methylation of pyrazole precursors using methyl halides under basic conditions .
Example : A general pyrazole synthesis involves refluxing hydrazine derivatives with carbonyl compounds, followed by acid quenching and crystallization . Adaptations for 1,4-dimethyl isomers may require regioselective methylation steps.
Q. Advanced: How does structural isomerism influence the reactivity of dimethylpyrazoles in agrochemical applications?
Answer :
The position of methyl groups significantly affects reactivity:
- This compound : Serves as an intermediate for herbicides like halosulfuron-methyl due to its electron-rich pyrazole ring, enabling nucleophilic substitutions .
- 3,4/3,5-Dimethylpyrazoles : Used as nitrification inhibitors (e.g., DMPP) due to stronger hydrogen-bonding capacity with soil enzymes .
Key Contrast : this compound lacks the N–H group required for self-association (unlike 3,5-isomers), reducing its utility in hydrogen-bond-driven applications .
Q. Advanced: What analytical techniques resolve contradictions in thermodynamic data for dimethylpyrazole self-association?
Answer :
Discrepancies in self-association studies (e.g., dimer vs. trimer formation) can be addressed via:
Infrared Spectroscopy : Monomer N–H stretching bands (e.g., ~3478 cm⁻¹) analyzed at varying concentrations/temperatures to determine equilibrium constants .
Computational Modeling : DFT studies (e.g., for PdCl₂ complexes with pyrazole ligands) validate experimental data by simulating hydrogen-bonding geometries .
Case Study : For 3,5-Dimethylpyrazole, IR data confirmed cyclic dimer/trimer equilibria in CCl₄, with ΔH° = -9.2 kcal/mol . Similar methodologies can be applied to 1,4-isomers by probing C–H or methyl group interactions.
Q. Advanced: What is the role of this compound in synthesizing halosulfuron-methyl?
Answer :
this compound is a key intermediate in halosulfuron-methyl synthesis:
Functionalization : The pyrazole ring undergoes sulfonylation or urea linkage formation with chlorinated sulfonyl groups.
Regioselectivity : Methyl groups at 1,4-positions direct electrophilic substitutions to the reactive 3-position .
Methodology : Optimize reaction conditions (e.g., solvent polarity, catalysts) to enhance yield and purity during coupling steps.
Q. Advanced: How can researchers mitigate discrepancies in dimethylpyrazole isomer applications?
Answer :
Structural Characterization : Use NMR (¹H/¹³C) and X-ray crystallography to confirm isomer identity and purity .
Application-Specific Testing : Compare nitrification inhibition (for 3,4-DMPP) vs. herbicidal intermediate performance (for this compound) under controlled agricultural trials .
Example : In fertilizer studies, 3,4-DMPP reduces nitrogen loss by 15–20%, while this compound’s agrochemical utility lies in herbicide synthesis .
Properties
IUPAC Name |
1,4-dimethylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-5-3-6-7(2)4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQCPPRPWDXLMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147947 | |
Record name | 1,4-Dimethylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-68-0 | |
Record name | 1,4-Dimethylpyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dimethylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dimethylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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